3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride
Description
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (CAS: 1187931-83-4) is a benzoic acid derivative functionalized with a pyrazole ring at the 3-position and exists as a hydrochloride salt. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol . The compound is utilized in pharmaceutical research, particularly as a ligand or intermediate.
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUOHSNTVQTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Intermediates via Coupling and Cyclization
A common approach involves synthesizing methyl or ethyl esters of pyrazolylbenzoic acids, which are then hydrolyzed to the acid. For example, methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate can be prepared by esterification of the corresponding acid with methanol under reflux with an acid catalyst, followed by purification via recrystallization or chromatography.
In related literature, ethyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate was synthesized by a multi-step process involving:
Formation of the Pyrazole Core
The pyrazole ring is typically formed by cyclization of 1,3-diketone intermediates with hydrazine hydrate. One-pot methods reported by Heller et al. involve:
- Synthesis of 1,3-diketones from benzoylpropionic acid derivatives and acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI).
- Cyclization with hydrazine monohydrate to yield pyrazole derivatives.
Hydrolysis of Ester Intermediates to Free Acid
Hydrolysis of the ester intermediates to the corresponding free acids is a critical step. Two main methods are employed:
| Hydrolysis Method | Conditions | Notes | Yield Example |
|---|---|---|---|
| Basic Hydrolysis | NaOH in aqueous ethanol, reflux or room temperature stirring overnight | Mild conditions, efficient for ethyl esters | 78% yield (LiOH in THF, reflux 72 h) |
| Acidic Hydrolysis | Concentrated HCl under reflux | Suitable for sensitive substrates, also leads directly to hydrochloride salt formation | Variable, often quantitative |
For instance, ethyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate was hydrolyzed using 1 M NaOH in ethanol at room temperature overnight, followed by acidification to precipitate the acid.
Formation of Hydrochloride Salt
The hydrochloride salt of 3-(1H-pyrazol-4-yl)benzoic acid is typically prepared by treatment of the free acid with concentrated hydrochloric acid, often during or after the hydrolysis step. This converts the acid to its hydrochloride salt, enhancing stability and crystallinity for isolation and storage.
Summary Table of Representative Preparation Steps
Research Findings and Notes
- The use of copper-catalyzed coupling with hydrazine hydrate is an efficient method to construct the pyrazole ring directly on the benzoic acid scaffold, although conversion rates may vary (~50% in some cases).
- Ester intermediates facilitate purification and handling; their hydrolysis under mild basic or acidic conditions is well documented and yields high purity acids.
- The hydrochloride salt form improves compound stability and is typically formed by direct acid treatment post-hydrolysis.
- Continuous flow reactors and automated systems have been suggested for industrial scale-up to improve yield and reproducibility, although specific data on this compound are limited.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The benzoic acid moiety can be involved in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Hydrochloric Acid: For the formation of the hydrochloride salt.
Organic Solvents: Such as chloroform and methanol for purification processes.
Major Products
Substituted Pyrazoles: Resulting from substitution reactions.
Coupled Products: From Suzuki-Miyaura reactions.
Scientific Research Applications
Pharmaceutical Development
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics allow it to be used in developing anti-inflammatory and analgesic drugs.
- Case Study: Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have shown that modifications to the pyrazole ring can enhance the compound's efficacy against inflammation-related conditions .
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals, specifically as a growth regulator or herbicide. Its ability to modulate plant growth makes it valuable for enhancing crop protection products.
- Case Study: Herbicidal Activity
Studies have demonstrated that this compound can effectively inhibit weed growth, showcasing its potential as an environmentally friendly herbicide alternative. Field trials indicated a significant reduction in weed biomass when applied at optimal concentrations .
Material Science
The compound is being explored for its potential in material science, particularly in creating novel materials with enhanced properties.
- Application: Polymer Development
Research has focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. Preliminary results suggest that polymers containing this compound exhibit superior performance compared to traditional materials .
Biochemical Research
In biochemical studies, the compound acts as a probe to investigate enzyme interactions and cellular processes.
- Case Study: Enzyme Inhibition
Investigations into its role as an inhibitor of specific enzymes have revealed its potential in studying metabolic pathways relevant to diseases such as cancer and diabetes. For instance, it has been shown to inhibit enzymes involved in glucose metabolism, suggesting therapeutic implications for diabetes management .
Analytical Chemistry
This compound is employed in analytical methods for detecting and quantifying other compounds.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, inhibiting its function and thereby exerting its antipromastigote effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
4-(1H-Pyrazol-4-yl)benzoic Acid
- Molecular Formula : C₁₀H₈N₂O₂
- CAS : 1017794-45-4
- Key Difference : The pyrazole ring is attached at the 4-position of the benzoic acid backbone instead of the 3-position.
- The free acid form (without HCl) has lower aqueous solubility compared to the hydrochloride salt .
3-(1H-Pyrazol-4-yl)benzaldehyde
Derivatives with Extended Alkyl/Amino Substituents
3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic Acid Hydrochloride
- Molecular Formula : C₁₆H₂₀ClN₃O₂
- Key Feature : A pyrrolidinylethyl group is attached to the pyrazole nitrogen.
3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic Acid Dihydrochloride
- Molecular Formula : C₁₄H₁₉Cl₂N₃O₂
- Molecular Weight : 332.225 g/mol
- Key Feature: A dimethylaminoethyl group and two HCl molecules.
- Impact: The dihydrochloride salt increases aqueous solubility compared to mono-HCl derivatives. The basic dimethylamino group may enhance interaction with acidic biological targets .
Heterocyclic Modifications
3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate
- Molecular Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 257.71 g/mol
- Key Feature : A morpholine ring is linked via a methylene group to the benzoic acid.
3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
Commercial and Pharmacological Considerations
- Solubility : The hydrochloride salt form of 3-(1H-Pyrazol-4-yl)benzoic acid () offers superior water solubility compared to its free acid counterpart (CAS: 1002535-21-8, ), critical for in vivo applications .
- Market Availability : Some analogs, such as those listed in (e.g., 3-(1H-Pyrazol-4-yl)-benzoic acid hydrochloride), are discontinued, highlighting supply chain challenges for certain derivatives .
Comparative Data Table
Q & A
Basic: What are the recommended strategies for optimizing the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride?
Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:
- Stepwise functionalization : Prioritize pyrazole ring formation (via cyclocondensation of hydrazines with diketones) before introducing the benzoic acid moiety to minimize side reactions .
- Acid hydrolysis conditions : Use controlled HCl concentration (e.g., 2–4 M) to avoid over-protonation of the pyrazole nitrogen, which can destabilize intermediates .
- Purification : Employ recrystallization in ethanol/water (3:1 v/v) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >95% purity .
Table 1: Synthesis Yield Comparison
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Direct cyclocondensation | 62 | 88 | Byproduct formation |
| Stepwise functionalization | 78 | 95 | Longer reaction time |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm pyrazole ring proton environments (δ 7.8–8.2 ppm) and benzoic acid carboxylate resonance .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 223.05) and isotopic patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions between the hydrochloride and carboxylate groups .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- First aid : For skin contact, rinse with 0.1 M NaOH (to counteract HCl) followed by water .
Advanced: How can stability studies be designed to assess degradation under varying pH and temperature?
Answer:
- Accelerated aging : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC-UV (λ = 254 nm) .
- pH stability : Prepare buffers (pH 2–9) and quantify carboxylate hydrolysis products (e.g., free benzoic acid) using -NMR integration .
Table 2: Stability Data (25°C)
| pH | Half-life (days) | Major Degradation Pathway |
|---|---|---|
| 2 | 30 | Pyrazole ring protonation |
| 7.4 | 90 | Carboxylate hydrolysis |
Advanced: How to resolve contradictions in reported solubility data for this compound?
Answer:
- Variable validation : Replicate solubility measurements in DMSO, water, and ethanol using dynamic light scattering (DLS) to detect aggregates .
- Temperature dependence : Plot solubility vs. temperature (10–50°C) to identify nonlinear trends (e.g., entropy-driven dissolution at >30°C) .
Advanced: What in vitro assays are suitable for preliminary toxicity profiling when safety data is limited?
Answer:
- Cytotoxicity : Use MTT assays on HEK293 cells (IC determination) with positive controls (e.g., cisplatin) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
Advanced: How can computational modeling predict binding interactions of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) focusing on pyrazole-benzoic acid hydrogen bonding .
- QM/MM simulations : Calculate charge distribution to identify reactive sites for electrophilic substitution .
Advanced: What mechanistic studies clarify the role of the hydrochloride counterion in reaction pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
